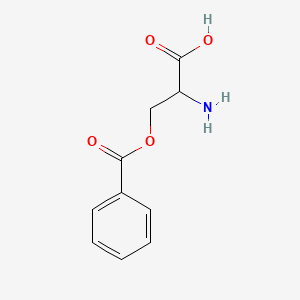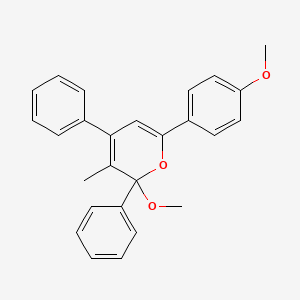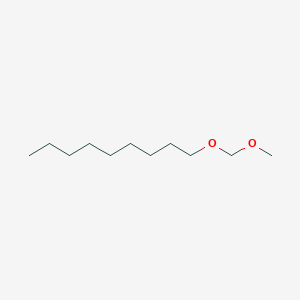
O-Benzoylserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Benzoylserine: is a derivative of serine, an amino acid, where the hydroxyl group of serine is esterified with a benzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-Benzoylserine can be synthesized through the esterification of serine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving serine in a suitable solvent like methanol or ethanol, followed by the addition of benzoyl chloride and pyridine. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: O-Benzoylserine undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized under strong oxidative conditions.
Reduction: The ester bond can be reduced to yield the corresponding alcohol.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic reagents like amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoylserine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: O-Benzoylserine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products. It serves as a precursor for various chemical transformations and functional group modifications .
Biology: In biological research, this compound is studied for its role in enzyme-catalyzed reactions and its potential as a substrate for biochemical assays. It is also used in the study of protein-ligand interactions and enzyme kinetics .
Medicine: Its derivatives may exhibit biological activity and can be explored for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds. Its applications extend to the manufacture of pharmaceuticals, agrochemicals, and fine chemicals .
Mécanisme D'action
The mechanism of action of O-Benzoylserine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Enterobactin: A cyclic trimer composed of 2,3-dihydroxy-N-benzoylserine, known for its role as a siderophore in iron transport.
Salmochelins: C-glucosylated enterobactins produced by Salmonella enterica, which are structurally related to O-Benzoylserine.
Uniqueness: this compound is unique due to its specific esterification with a benzoyl group, which imparts distinct chemical and biological properties.
Propriétés
| 83044-84-2 | |
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2-amino-3-benzoyloxypropanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-8(9(12)13)6-15-10(14)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13) |
Clé InChI |
ZQXBXSLGROYFDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)


![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)



